molecular formula C9H17NO2 B1319215 Methyl 2-(1-methylpiperidin-4-yl)acetate CAS No. 95533-25-8

Methyl 2-(1-methylpiperidin-4-yl)acetate

Cat. No. B1319215
CAS RN: 95533-25-8
M. Wt: 171.24 g/mol
InChI Key: BMFMUHLTSDBYKC-UHFFFAOYSA-N
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Description

“Methyl 2-(1-methylpiperidin-4-yl)acetate” is a chemical compound with the molecular formula C9H17NO2 . It is a derivative of piperidine, which is a six-membered ring with one nitrogen atom .


Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(1-methylpiperidin-4-yl)acetate” consists of a piperidine ring attached to an acetate group . The molecular weight of this compound is 171.24 .


Chemical Reactions Analysis

Piperidones, including “Methyl 2-(1-methylpiperidin-4-yl)acetate”, serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . They are synthesized using various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .


Physical And Chemical Properties Analysis

“Methyl 2-(1-methylpiperidin-4-yl)acetate” is a liquid at room temperature . It has a flash point of 81.5°C and a boiling point of 210.2°C at 760 mmHg .

Scientific Research Applications

Organic Chemistry

  • Methyl 2-(1-methylpiperidin-4-yl)acetate is a chemical compound with the molecular formula C9H17NO2 . It’s a liquid at room temperature and has a boiling point of 210.2°C at 760 mmHg .
  • This compound is used in the synthesis of various piperidine derivatives, which are important synthetic fragments for designing drugs . The methods of synthesis include intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Pharmaceutical Applications

  • Piperidine derivatives, including Methyl 2-(1-methylpiperidin-4-yl)acetate, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • The pharmaceutical applications of synthetic and natural piperidines have been covered in recent scientific literature, along with the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Safety And Hazards

The safety information available indicates that “Methyl 2-(1-methylpiperidin-4-yl)acetate” is flammable and may cause burns of eyes, skin, and mucous membranes . Containers may explode when heated, and vapors may form explosive mixtures with air .

properties

IUPAC Name

methyl 2-(1-methylpiperidin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-10-5-3-8(4-6-10)7-9(11)12-2/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFMUHLTSDBYKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598717
Record name Methyl (1-methylpiperidin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(1-methylpiperidin-4-yl)acetate

CAS RN

95533-25-8
Record name Methyl (1-methylpiperidin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(1-methylpiperidin-4-yl)acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

(1-Methyl-piperidin-4-ylidene)-acetic acid methyl ester (Step A) was stirred under H2 overnight (1.1 g of 10% Pd/C and 200 mL EtOH), filtered and evaporated to give (1-methyl-piperidin-4-yl)-acetic acid methyl ester as a yellow oil/white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.1 g
Type
catalyst
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Methyl diethylphosphonoacetate (88.69 g, 0.422 mol) was added dropwise to a stirred suspension of sodium hydride (18.56 g, 60% dispersion in oil, 0.464 mol) in THF (300 ml) under nitrogen, at such a rate as to maintain the temperature below 30° C. The mixture was stirred for 1 h and a solution of N-methyl-4-piperidinone (47.71 g, 0.422 mol) in THF (150 ml) was added dropwise. The mixture was heated at 60° C. for 4.5 h before removing the solvent under vacuum and redissolving the residue in dichloromethane (300 ml) and water (200 ml). The dichloromethane phase was separated, washed successively with water (200 ml) and saturated sodium bisulphite solution (2×70 ml) and dried (MgSO4). The crude product was chromategraphed on silica gel, eluting with methanol/ether (5:95) to give the title-product (19.75 g, 28%). 1H NMR (250 MHz, CDCl3) δ (3H, s, N-CH3), 2.35 (2H, t, J=6 Hz, CH2), 2.40-2.50 (4H, m, 2 of CH2), 3.00 (2H, t, J=6 Hz, CH2), 3.70 (3H, s, CO2CH3), 5.65 (1H, s, vinyl CH).
Quantity
88.69 g
Type
reactant
Reaction Step One
Quantity
18.56 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
47.71 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
28%

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